molecular formula C13H7ClN2O6S B15283609 5-chloro-3-({2-nitrophenyl}sulfonyl)-1,3-benzoxazol-2(3H)-one

5-chloro-3-({2-nitrophenyl}sulfonyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B15283609
M. Wt: 354.72 g/mol
InChI Key: MUKUUHRZFIRYRF-UHFFFAOYSA-N
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Description

5-chloro-3-({2-nitrophenyl}sulfonyl)-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-({2-nitrophenyl}sulfonyl)-1,3-benzoxazol-2(3H)-one typically involves the following steps:

    Cyclization: Formation of the benzoxazole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and sulfonylation reactions, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Products may include amine derivatives.

    Substitution: Products may include substituted benzoxazoles.

Scientific Research Applications

Chemistry

  • Used as intermediates in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology

  • Studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

  • Investigated for their potential use as pharmaceutical agents due to their diverse biological activities.

Industry

  • Used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-chloro-3-({2-nitrophenyl}sulfonyl)-1,3-benzoxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The sulfonyl and nitro groups can play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-nitrobenzoxazole: Similar structure but lacks the sulfonyl group.

    3-sulfonylbenzoxazole: Similar structure but lacks the nitro group.

Uniqueness

The presence of both the nitro and sulfonyl groups in 5-chloro-3-({2-nitrophenyl}sulfonyl)-1,3-benzoxazol-2(3H)-one makes it unique, as these functional groups can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H7ClN2O6S

Molecular Weight

354.72 g/mol

IUPAC Name

5-chloro-3-(2-nitrophenyl)sulfonyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C13H7ClN2O6S/c14-8-5-6-11-10(7-8)15(13(17)22-11)23(20,21)12-4-2-1-3-9(12)16(18)19/h1-7H

InChI Key

MUKUUHRZFIRYRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N2C3=C(C=CC(=C3)Cl)OC2=O

Origin of Product

United States

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